Triazoxide

Catalog No.
S595078
CAS No.
72459-58-6
M.F
C10H6ClN5O
M. Wt
247.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triazoxide

CAS Number

72459-58-6

Product Name

Triazoxide

IUPAC Name

7-chloro-3-imidazol-1-yl-1-oxido-1,2,4-benzotriazin-1-ium

Molecular Formula

C10H6ClN5O

Molecular Weight

247.64 g/mol

InChI

InChI=1S/C10H6ClN5O/c11-7-1-2-8-9(5-7)16(17)14-10(13-8)15-4-3-12-6-15/h1-6H

InChI Key

IQGKIPDJXCAMSM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-]

solubility

1.37e-04 M

Synonyms

7-Chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-Oxide

Canonical SMILES

C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-]

Triazoxid, also known as 1,2,3-triazole 1-oxide, refers to a five-membered heterocyclic ring containing two carbon atoms and three nitrogen atoms, with one of the nitrogen atoms attached to an oxygen atom. This specific structural motif has attracted significant interest in scientific research due to its remarkable potential in medicinal chemistry.

Diverse Biological Activities:

Studies have revealed that triazoxid derivatives exhibit a broad spectrum of biological activities, making them promising candidates for drug discovery. These activities include:

  • Antimicrobial properties: Triazoxid derivatives have demonstrated effectiveness against various bacteria, fungi, and parasites.
  • Anticancer potential: Research suggests that triazoxid derivatives possess antiproliferative and cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory and analgesic properties: Some triazoxid derivatives have shown promising anti-inflammatory and analgesic properties in animal models.

Advantages for Drug Development:

Several factors contribute to the appeal of triazoxid derivatives in drug development:

  • Chemical versatility: The triazoxid scaffold allows for the introduction of various functional groups, enabling the creation of diverse derivatives with specific properties.
  • Good biocompatibility: Studies suggest that certain triazoxid derivatives exhibit good biocompatibility, reducing the risk of adverse effects.
  • Synthetic accessibility: Various synthetic methods exist for the preparation of triazoxid derivatives, making them readily available for research and development.

Triazoxide is a chemical compound classified as a member of the benzotriazine family, specifically 1,2,4-benzotriazine 1-oxide. Its chemical formula is C₁₀H₆ClN₅O, and it is characterized by a chlorine substitution at position 7 and a 1H-imidazol-1-yl group attached to the benzene ring. Triazoxide primarily functions as a fungicide, particularly effective against seed-borne pathogens such as Pyrenophora graminea and Pyrenophora teres in barley crops .

The exact mechanism of Triazoxide's fungicidal action is not fully elucidated, but it is believed to interfere with fungal cell membrane biosynthesis []. The imidazole moiety might play a role in disrupting the synthesis of ergosterol, a vital component of fungal cell membranes [].

Triazoxide is classified as a hazardous material [].

  • Acute toxicity: It is harmful if swallowed or inhaled [].
  • Environmental impact: While considered relatively stable in soil, potential effects on non-target organisms require further investigation [].
Due to its structural properties. It is known to participate in:

  • Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles.
  • Oxidation reactions: The 1-oxide group can be oxidized further under specific conditions.
  • Complexation: Triazoxide can form complexes with metals, which may enhance its biological activity or alter its properties .

Triazoxide can be synthesized through several methods, including:

  • Condensation reactions: Combining appropriate precursors under acidic or basic conditions.
  • Cyclization processes: Forming the triazine ring through cyclization of substituted phenolic compounds.
  • Chlorination: Introducing chlorine into the structure via chlorination reactions under controlled conditions.

These methods allow for the modification of triazoxide's structure to enhance its efficacy or alter its properties for specific applications .

Triazoxide is primarily used in agriculture as a fungicide, particularly for seed treatments. Its applications include:

  • Control of seed-borne diseases in barley.
  • Use as a protective agent against fungal infections in various crops.
  • Potential research applications in studying fungal resistance mechanisms and developing new agricultural chemicals .

Research on triazoxide has indicated interactions with various biological systems:

  • Synergistic effects: Studies have shown that triazoxide can enhance the efficacy of other fungicides when used in combination.
  • Toxicological assessments: Interaction studies have highlighted potential toxicity risks associated with ingestion or inhalation, necessitating careful handling and application practices .

Triazoxide shares similarities with several other compounds within the benzotriazine class and related fungicides. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaPrimary UseUnique Features
TriazoxideC₁₀H₆ClN₅OFungicideContact action; effective against specific fungi
BenzothiadiazoleC₉H₇ClN₂SFungicideSystemic action; broader spectrum of activity
AzoxystrobinC₁₈H₁₈ClN₃O₄FungicideBroad-spectrum; inhibits mitochondrial respiration
PropiconazoleC₁₄H₁₈ClN₃OFungicideSystemic; inhibits ergosterol biosynthesis

Triazoxide's unique position lies in its specific action against certain fungi and its structure that allows for targeted applications without systemic uptake .

Historical Evolution of 1,2,4-Benzotriazine Synthesis

The development of synthetic methodologies for 1,2,4-benzotriazine structures has undergone significant evolution over several decades. While triazoxide specifically contains a 1,2,4-benzotriazine scaffold, examining related heterocyclization processes provides valuable insights into potential synthetic strategies for this agricultural compound.

Recent advances in heterocyclic synthesis have demonstrated promising approaches for creating similar benzotriazine structures. One notable process involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions, followed by the insertion of alkyl alcohols or phenols. Although this specific method yields 1,2,3-benzotriazines rather than the 1,2,4 pattern found in triazoxide, the fundamental cyclization principles could potentially be adapted.

The mechanism of such heterocyclization has been investigated through density functional theory (DFT) calculations. In the presence of bases like tert-BuOK, the TosMIC (tosylmethyl isocyanide) anion undergoes a 6-endo-trig cyclization with the isocyanide functional group. This process leads to the formation of a nonaromatic benzotriazine intermediate that subsequently reacts with nucleophiles like alkoxide or phenoxide groups. The progression from reaction intermediates to final products occurs through a well-defined series of transformations:

  • Initial α-deprotonation of the TosMIC moiety
  • Nucleophilic attack of the generated anion on the azide functional group
  • Cyclization process accompanied by loss of the tosyl group
  • Nucleophilic substitution where the isonitrile acts as a leaving group

Traditional benzotriazine synthesis methods typically employed harsh conditions or metal catalysis, which presented limitations in terms of sustainability and scalability. The evolution toward milder, metal-free conditions represents a significant advancement for potential application in the synthesis of agricultural compounds like triazoxide.

Pellizzari Reaction Mechanisms in Triazole Derivative Formation

The Pellizzari reaction, discovered in 1911 by Guido Pellizzari, provides a foundational approach for creating 1,2,4-triazole structures through the reaction of amides with hydrazides. While this reaction doesn't directly produce the complete benzotriazine scaffold found in triazoxide, it establishes important mechanistic principles relevant to triazole-containing compound synthesis.

The mechanism of the Pellizzari reaction follows a distinctive pathway:

  • Nucleophilic attack by the hydrazide nitrogen on the amide carbonyl carbon, forming compound intermediate 3
  • Abstraction of hydrogens from neighboring nitrogens by the negatively charged oxygen, facilitating the release of a water molecule to form compound 5
  • Intramolecular attack by the nitrogen on the carbonyl group, creating a five-membered ring (compound 6)
  • Final proton migration from nitrogens to oxygen, enabling release of another water molecule to form the 1,2,4-triazole structure (compound 8)

This reaction presents certain limitations, including requirements for high temperatures and extended reaction times, with generally modest yields. However, modern adaptations using microwave irradiation have demonstrated significant improvements in both reaction duration and yield efficiency.

The 1,2,4-triazoles produced through the Pellizzari reaction exhibit diverse biological functions, including antibacterial, antifungal, antidepressant, and hypoglycemic properties. These biological activities make them valuable scaffolds in agricultural chemistry, and the principles underlying their synthesis can inform approaches to more complex structures like triazoxide.

Modern Catalytic Approaches for Imidazole-Triazine Hybridization

Recent advancements in catalytic methods have created new possibilities for synthesizing compounds that integrate imidazole and triazine moieties, similar to the structural elements found in triazoxide. A particularly promising development involves covalent triazine frameworks (CTFs), which function as metal-free heterogeneous catalysts for various chemical transformations.

Imidazole-functionalized covalent triazine frameworks represent an innovative approach to creating catalytic materials. For instance, researchers have developed CTF-IM materials with hierarchical microstructures through solvothermal synthesis using cyanuric chloride and 1,4-phenylenediamine precursors. This methodology offers distinct advantages over traditional ionothermal trimerization techniques in terms of simplicity and efficiency.

These functionalized frameworks demonstrate remarkable catalytic properties. The CTF-IM catalyst exhibits excellent activity for cyclic carbonate synthesis from CO2 and epoxides under metal-, halogen-, and solvent-free conditions. This catalytic efficiency stems from the synergistic effect between Lewis acidic C2-H and Lewis basic nitrogen atoms within the imidazole functionality, which respectively activate epoxide and CO2 molecules.

Another significant innovation involves imidazolium- and triazine-based porous organic polymers (IT-POP-1) designed specifically for heterogeneous catalytic conversion of CO2 into cyclic carbonates. These polymers incorporate CO2-philic functional groups alongside catalytic active sites, creating effective platforms for carbon dioxide transformation.

The most recent developments include in situ introduction strategies for fabricating triazine-imidazole comodified porous covalent organic frameworks (COFs) for electrochemical applications. By combining O-containing triazine building blocks with phenanthro[9,10-d]imidazole linkers, researchers have created distinctive porous materials with high thermal stability and promising catalytic properties.

These advances demonstrate the significant potential for developing new methods to create triazoxide analogues with enhanced properties and potentially simplified synthetic pathways.

Triazoxide, chemically identified as 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide, functions as a highly selective fungicide through its primary mechanism of ergosterol biosynthesis inhibition [1]. The compound specifically targets the cytochrome P450-dependent enzyme system responsible for sterol biosynthesis in fungal cells, representing a critical intervention point in fungal membrane integrity [8].

The ergosterol biosynthesis pathway represents a fundamental metabolic process in fungal organisms, where ergosterol serves as the primary sterol component of fungal cell membranes [9]. This sterol plays dual roles as both a structural membrane component maintaining membrane fluidity and asymmetry, and as a bioregulator of membrane integrity [37]. The cytochrome P450 enzyme family, particularly the sterol 14α-demethylase, catalyzes the essential demethylation step that converts lanosterol to ergosterol through a complex three-step oxidative process [14].

Triazoxide exerts its antifungal activity by specifically inhibiting the cytochrome P450-dependent 14α-sterol demethylase enzyme, designated as Cytochrome P450 51 (CYP51) [8] [9]. This inhibition disrupts the normal conversion of lanosterol to ergosterol, resulting in ergosterol depletion and accumulation of toxic sterol intermediates within fungal cells [13]. The mechanism involves direct binding of triazoxide to the heme prosthetic group of the cytochrome P450 enzyme, preventing the enzyme from catalyzing the essential demethylation reaction [15].

Recent research has revealed that triazole-class compounds, including triazoxide, operate through a dual mechanism of action within the ergosterol biosynthesis pathway [9]. The primary mechanism involves direct inhibition of CYP51A/B activity, while a secondary mechanism generates sterol intermediate perturbations that are decoded by sterol sensing functions of 3-hydroxy-3-methylglutaryl-coenzyme A reductase and Insulin-Induced Gene orthologs [9]. This secondary mechanism results in negative feedback regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the rate-limiting step of sterol biosynthesis [13].

The enzymatic inhibition leads to accumulation of specific sterol metabolites, including 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol, which have been identified in fungal cells treated with triazoxide [16]. These accumulated intermediates disrupt membrane function and contribute to the fungicidal effect by interfering with membrane permeability and cellular transport processes [36].

Table 1: Cytochrome P450 Enzyme Inhibition by Triazoxide

ParameterValueReference
Primary Target EnzymeLanosterol 14α-demethylase (CYP51) [1] [8]
Molecular FormulaC₁₀H₆ClN₅O [4] [25]
Molecular Weight247.64 g/mol [4] [28]
Binding SiteHeme prosthetic group [14] [15]
Secondary TargetHMG-CoA reductase feedback [9] [13]

Molecular Interactions with Fungal Lanosterol 14α-Demethylase (CYP51)

The molecular interaction between triazoxide and fungal lanosterol 14α-demethylase involves specific binding mechanisms that have been extensively characterized through molecular docking studies and biochemical analyses [17] [19]. The lanosterol 14α-demethylase enzyme, encoded by the ERG11 gene in fungi, represents the primary molecular target for triazoxide action [10].

Molecular docking investigations have revealed that triazoxide stabilizes within the binding cavity of CYP51 through a combination of hydrophobic interactions and coordinate bonding [17]. The enzyme contains a well-defined hydrophobic cavity formed by amino acid residues including phenylalanine 58, tyrosine 64, tyrosine 118, leucine 121, tyrosine 132, leucine 376, serine 378, serine 506, serine 507, and methionine 508 [17] [19]. These hydrophobic interactions constitute the primary driving force for triazoxide binding to the CYP51 active site [22].

The binding mechanism involves coordination of the triazole nitrogen atom with the iron center of the heme prosthetic group within the enzyme active site [39]. This coordination effectively blocks the enzyme's ability to bind and activate molecular oxygen, which is essential for the hydroxylation reactions in sterol demethylation [20] [23]. The inhibition prevents the three-step oxidative sequence that normally converts the 14α-methyl group to alcohol, aldehyde, and finally results in decarbonylation with formic acid release [20].

Kinetic studies have demonstrated that the lanosterol 14α-demethylation reaction proceeds through a highly processive mechanism, with dissociation rates of enzyme-substrate complexes being significantly lower than forward reaction rates [50]. This processivity enhances the efficiency of the normal enzymatic reaction but also renders the system particularly sensitive to competitive inhibitors like triazoxide [50].

The enzyme-substrate interaction involves specific structural requirements, with studies showing that only lanostenols and 32-oxy-lanostenols with unsaturation at either the delta 7 or delta 8 position can be effectively demethylated [20]. The 14α-methyl group oxidation requires specific geometric arrangements that are disrupted by triazoxide binding [51].

Table 2: Molecular Binding Characteristics of Triazoxide with CYP51

Binding FeatureDetailsEvidence Source
Primary Binding SiteHeme iron coordination [39] [20]
Key Hydrophobic ResiduesF58, Y64, Y118, L121, Y132, L376 [17] [19]
Binding ModeCompetitive inhibition [37] [39]
Coordination GeometryType II ligand binding [45] [46]
Tunnel PathwayTunnel 2f predominant [17] [22]

Research has shown that the binding affinity and specificity of triazoxide for fungal CYP51 compared to mammalian cytochrome P450 enzymes contributes to its selective antifungal activity [21] [24]. The structural differences between fungal and mammalian sterol demethylases allow triazoxide to preferentially bind to the fungal enzyme, reducing potential cross-reactivity with host enzyme systems [41].

Comparative Analysis with Azole-Class Antifungal Agents

Triazoxide belongs to the broader category of azole antifungal compounds, which are classified into two main structural groups: imidazoles containing two nitrogen atoms in the azole ring, and triazoles containing three nitrogen atoms [38] [44]. The comparative analysis reveals both similarities and distinctions in mechanism of action, binding characteristics, and antifungal efficacy between triazoxide and established azole antifungals [41].

The fundamental mechanism of action shared among azole antifungals involves inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, resulting in ergosterol depletion and accumulation of toxic sterol precursors [37] [38]. However, triazoxide demonstrates unique structural features that distinguish it from conventional azole antifungals such as fluconazole, itraconazole, ketoconazole, and voriconazole [1] [4].

Structural comparison reveals that triazoxide incorporates a benzotriazine core structure with a chlorine substitution at position 7 and an imidazolyl group at position 3, distinguishing it from the simpler azole ring systems found in conventional antifungals [1] [25]. This unique structural configuration contributes to its specific binding properties and antifungal spectrum against seed-borne pathogens such as Pyrenophora graminea and Pyrenophora teres [3] [7].

Binding affinity studies have demonstrated that triazole compounds generally exhibit superior selectivity for fungal CYP51 compared to mammalian cytochrome P450 enzymes when compared to imidazole antifungals [21] [24]. Molecular dynamics simulations have shown that long-tailed triazole inhibitors such as posaconazole and itraconazole demonstrate stronger binding affinities than shorter-tailed compounds like fluconazole and voriconazole due to enhanced hydrophobic interactions [17] [19].

The binding mechanism of triazoxide involves coordination through the nitrogen atoms in its heterocyclic structure, similar to other azole antifungals, but with distinct binding kinetics and dissociation rates [39] [45]. Type II ligand binding characteristics have been observed for triazole compounds, where the azole nitrogen coordinates directly with the heme iron, distinguishing this binding mode from Type I substrate binding [46] [47].

Table 3: Comparative Analysis of Azole Antifungal Mechanisms

Compound ClassStructural FeaturesPrimary TargetBinding CharacteristicsSpectrum
TriazoxideBenzotriazine-1-oxide with Cl and imidazolylCYP51Type II coordination, hydrophobic interactionsSeed-borne fungi
FluconazoleSimple triazole ringCYP51Type II coordination, moderate affinityCandida species
ItraconazoleExtended triazole with long side chainCYP51High affinity, multiple binding sitesBroad spectrum
KetoconazoleImidazole with piperazineCYP51Type II coordination, cross-reactivityLimited use
VoriconazoleFluorinated triazoleCYP51Enhanced tissue penetrationAspergillus species

Reference sources: [1] [17] [38] [41] [44]

Pharmacokinetic differences among azole antifungals significantly impact their clinical utility and efficacy profiles [42] [43]. Fluconazole demonstrates high water solubility and bioavailability exceeding 90 percent, with minimal protein binding of 11-12 percent [42]. In contrast, itraconazole exhibits high lipophilicity and requires gastric acidity for optimal absorption, with protein binding approaching 99.8 percent [42].

Resistance mechanisms observed with azole antifungals involve multiple genetic alterations including point mutations in the CYP51 gene, enhanced drug efflux through upregulation of transport proteins, and modification of enzyme expression levels [18] [40]. These resistance mechanisms highlight the importance of developing novel compounds like triazoxide with distinct structural features that may circumvent existing resistance pathways [40].

The triazole class generally demonstrates superior discrimination between fungal CYP51 and human cytochrome P450 enzymes compared to imidazole compounds, contributing to improved safety profiles and reduced drug interactions [21] [24]. This selectivity advantage has led to the preferential use of triazole antifungals over imidazole compounds for systemic mycoses treatment [43].

Compliance with Regulation (EC) No 396/2005 for Agricultural Use

Regulation (EC) No 396/2005 establishes the fundamental framework for maximum residue levels of pesticides in food and feed of plant and animal origin within the European Union. Triazoxide's regulatory status under this framework has undergone significant evolution, reflecting changing approval circumstances and risk management decisions [6] [7].

Initially, triazoxide was not specifically listed in Regulation (EC) No 396/2005, which meant that the default maximum residue level of 0.01 mg/kg as stipulated in Article 18(1)(b) applied to all commodities. This default approach provides consumer protection when specific maximum residue levels have not been established [7] [8].

Following EFSA's comprehensive Article 12 review, specific maximum residue levels were established for triazoxide through Commission Regulation (EU) 2020/785. This regulation amended Annexes II and III to Regulation (EC) No 396/2005, introducing commodity-specific maximum residue levels based on scientific assessment of available data [3] [7].

The regulatory framework addresses triazoxide's unique status as a substance whose approval expired on 30 September 2021 due to the absence of renewal applications from manufacturers. Despite this expiration, existing residue data and consumer safety considerations necessitated the establishment of specific maximum residue levels for certain commodities where authorized uses previously existed [9] [10].

For cereal crops, where triazoxide had established agricultural uses as a seed treatment, specific maximum residue levels were set at levels reflecting good agricultural practice. Barley and oats received maximum residue levels of 0.4 mg/kg, while rye and wheat were assigned more restrictive levels of 0.05 mg/kg [3] [7].

For commodities without authorized uses, maximum residue levels were established at the limit of determination (LOD) to provide measurable enforcement standards while maintaining consumer protection. These levels typically range from 0.001 mg/kg to 0.005 mg/kg depending on the commodity matrix and analytical capabilities [3] [7].

International Harmonization of Residue Detection Thresholds

The harmonization of pesticide maximum residue limits represents a critical component of international food safety frameworks and trade facilitation mechanisms. Triazoxide's regulatory treatment illustrates both the challenges and opportunities inherent in achieving international alignment of residue standards [11] [12].

The Food and Agriculture Organization (FAO) and World Health Organization (WHO) Joint Meeting on Pesticide Residues (JMPR) serves as the primary international body responsible for establishing scientific recommendations that inform Codex Alimentarius Commission maximum residue limits. However, triazoxide has not been subject to JMPR evaluation, reflecting the compound's limited international commercial significance and regulatory support [13] [14].

International harmonization efforts face particular challenges when active substances lose regulatory approval in major jurisdictions. Triazoxide's expiration in the European Union on 30 September 2021 exemplifies this challenge, as the absence of ongoing regulatory support limits the scientific data available for international assessment [9] [10].

The Organisation for Economic Co-operation and Development (OECD) has developed technical guidance for harmonizing maximum residue limit calculations across member countries. These guidelines emphasize the exchangeability of field trial data between geographic zones and the application of consistent statistical methodologies for residue limit derivation [15] [16].

Global harmonization initiatives recognize that different regulatory approaches may be necessary when substances face varying approval statuses across jurisdictions. The European Union's approach of maintaining specific maximum residue levels for certain commodities despite approval expiration demonstrates one model for managing this complexity [7] [11].

Regional harmonization efforts, particularly within trading blocs, often achieve greater alignment than global initiatives. The European Union's comprehensive framework provides a model for other regions seeking to establish coordinated approaches to pesticide residue management [12] [17].

The absence of Codex Alimentarius Commission maximum residue limits for triazoxide reflects broader challenges in achieving international consensus on substances with limited commercial support or regulatory backing. This situation necessitates reliance on national or regional standards, potentially creating trade barriers [11] [18].

Future harmonization efforts for compounds like triazoxide will likely require enhanced cooperation between regulatory authorities, particularly in data sharing and risk assessment methodologies. The development of mutual recognition agreements and equivalence determinations represents one pathway for addressing these challenges [17] [19].

The international harmonization landscape continues to evolve, with increased emphasis on science-based approaches that can accommodate varying regulatory frameworks while maintaining appropriate consumer protection standards. Triazoxide's regulatory treatment provides valuable insights for addressing similar challenges with other pesticide active substances facing approval transitions [11] [14].

Table 1: EFSA Triazoxide Maximum Residue Level Review Findings

CommodityEFSA RecommendationRegulatory StatusConsumer Risk
BarleyLower MRLApprovedNo risk identified
OatsLower MRLApprovedNo risk identified
RyeLower MRLApprovedNo risk identified
WheatLower MRLApprovedNo risk identified
All other commoditiesSet at LODNo authorized usesNo risk identified

Table 2: Commission Regulation EU 2020/785 - Triazoxide Maximum Residue Levels

Food CategoryMRL (mg/kg)Note
Fruits (fresh/frozen)0.001*LOD
Citrus fruits0.001*LOD
Tree nuts0.005*LOD
Vegetables0.001*LOD
Cereals - Barley0.4Specific level
Cereals - Oats0.4Specific level
Cereals - Rye0.05Specific level
Cereals - Wheat0.05Specific level
Pulses0.003*LOD
Oilseeds0.005*LOD
Spices0.005*LOD
Animal products0.01*LOD

XLogP3

0.9

LogP

2.04 (LogP)

Melting Point

182.0 °C

UNII

1C2N58DT4P

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.25e-09 mmHg

Pictograms

Acute Toxic

Acute Toxic

Other CAS

72459-58-6

Wikipedia

Triazoxide

Use Classification

Agrochemicals -> Fungicides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023

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